molecular formula C44H42N4O7 B8113880 Fmoc-Ala-Ala-Asn(Trt)-OH

Fmoc-Ala-Ala-Asn(Trt)-OH

Cat. No.: B8113880
M. Wt: 738.8 g/mol
InChI Key: PMEYZYXHXRXGHF-CZVCVAAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH is a tripeptide derivative designed for solid-phase peptide synthesis (SPPS). Its structure includes:

  • N-terminal protection: 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and widely used in Fmoc-based SPPS .
  • Amino acid sequence: Two D-alanine (D-Ala) residues followed by D-asparagine (D-Asn) with a trityl (Trt) group protecting the side chain amine.
  • Key features: The Trt group on D-Asn provides acid-labile protection, stable under Fmoc deprotection conditions (e.g., piperidine) but removable with trifluoroacetic acid (TFA) . The use of D-amino acids enhances resistance to proteolytic degradation, making the compound suitable for therapeutic peptides targeting enzymatic stability .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEYZYXHXRXGHF-CZVCVAAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42N4O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective deprotection and coupling of amino acids, facilitating the assembly of peptides with specific sequences. This compound's unique structure, featuring D-amino acids, enhances the stability and bioactivity of synthesized peptides.

Case Study: Synthesis of Cyclodepsipeptides

A study highlighted the synthesis of bioactive cyclodepsipeptides using Fmoc-protected amino acids, including Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH. The incorporation of D-amino acids was crucial for achieving desired biological activities and stability against enzymatic degradation. The cyclization process was optimized to yield high-purity products with significant yields .

Drug Development

The incorporation of D-amino acids like D-Ala into peptides can improve their pharmacokinetic properties. Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH has been investigated for its potential in developing peptide-based therapeutics that target specific receptors or enzymes.

Case Study: Antimicrobial Peptides

Research has demonstrated that peptides containing D-amino acids exhibit enhanced resistance to proteolytic degradation, making them suitable candidates for antimicrobial applications. The use of Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in synthesizing such peptides has shown promising results in inhibiting bacterial growth while maintaining low toxicity to human cells .

Biomaterials

In material science, Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH is employed in designing biomaterials for tissue engineering and regenerative medicine. Its structural properties allow for the creation of hydrogels that mimic extracellular matrix components, promoting cell adhesion and proliferation.

Case Study: Hydrogel Formation

Studies have reported the successful formation of hydrogels from peptides synthesized using Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH. These hydrogels demonstrated excellent biocompatibility and mechanical properties, making them suitable for applications in wound healing and tissue scaffolding .

Research on Protein-Protein Interactions

Recent advancements have explored the use of Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in designing heterochiral protein-protein interactions. The ability to incorporate D-amino acids into peptide sequences allows for the modulation of binding affinities and specificities.

Case Study: Protein Binder Design

A study focused on designing d-protein binders using Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH to effectively bind to target proteins like TrkA and IL-6. The findings indicated that these designed proteins could selectively interact with their targets, showcasing potential therapeutic applications in diseases involving these proteins .

Summary of Properties and Applications

PropertyDetails
StructureFmoc protection with Trt group
ApplicationsPeptide synthesis, drug development, biomaterials
Biological ActivityEnhanced stability against degradation
Key FindingsEffective in antimicrobial peptides and protein interactions

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Solubility (DMSO) Storage Conditions Key Applications
Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH C₄₃H₄₂N₄O₇ 750.82 Fmoc (N-term), Trt (Asn) ~100 mg/mL -20°C to -80°C Protease-resistant peptides
Fmoc-L-Asn(Trt)-OH C₃₈H₃₂N₂O₅ 596.68 Fmoc (N-term), Trt (Asn) 100 mg/mL 2–8°C SPPS of asparagine-containing peptides
Fmoc-D-Cys(Trt)-OH C₃₇H₃₁NO₄S 585.70 Fmoc (N-term), Trt (Cys) 100 mg/mL -20°C Disulfide bond formation
Fmoc-Ala-OH C₁₈H₁₇NO₄ 311.34 Fmoc (N-term) Soluble in DMF RT General SPPS building block

Key Differences :

  • Chirality : The D-configuration in the target compound contrasts with L-Asn(Trt) derivatives, affecting enzymatic stability and folding .
  • Side-chain protection : Trt is preferred over alternatives like Boc or Alloc for its stability during Fmoc deprotection .

Physicochemical Properties

  • Solubility : Fmoc-D-Asn(Trt)-OH derivatives dissolve in DMSO (~100 mg/mL), whereas Fmoc-His(Trt)-OH requires NMP/DMM solvent mixtures .
  • Stability: The Trt group remains intact under basic Fmoc-removal conditions (e.g., 2% DBU/5% piperazine) but cleaves in 1% TFA . D-amino acids reduce diketopiperazine (DKP) formation compared to L-configurations .

Q & A

Q. What are the standard protocols for incorporating Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The compound is typically incorporated using Fmoc-SPPS protocols. Activation reagents like HBTU or HATU with DIPEA as a base are recommended to minimize enantiomerization . Coupling efficiency can be monitored via Kaiser tests. The Trt group on Asn requires deprotection with 95% TFA (1–2 hours at RT), with extended time for N-terminal residues .

Q. Why are Fmoc and Trt protecting groups selected for this compound?

  • Methodological Answer : The Fmoc group protects the α-amine during synthesis and is removed under mild basic conditions (e.g., 20% piperidine/DMF). The Trt group on Asn prevents side-chain dehydration during activation, a common issue with unprotected Asn . Trt is stable under Fmoc deprotection conditions but cleaved efficiently by TFA .

Q. How can researchers confirm successful incorporation of Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in a peptide chain?

  • Methodological Answer : Analytical methods include:
  • HPLC : Monitor coupling efficiency via retention time shifts.
  • Mass Spectrometry (MS) : Verify molecular weight changes after each coupling step.
  • NMR : Confirm stereochemistry and absence of racemization (critical for D-amino acids) .

Advanced Research Questions

Q. How can racemization of D-amino acids be minimized during SPPS with this compound?

  • Methodological Answer : Racemization risks increase with prolonged exposure to basic conditions. Strategies include:
  • Using symmetrical anhydrides or DIPCDI/HOBt activation instead of uronium reagents .
  • Optimizing coupling time and temperature via Design of Experiments (DoE) to balance efficiency and stereochemical integrity .

Q. What steps are required if Trt deprotection is incomplete during peptide cleavage?

  • Methodological Answer : Extend TFA treatment to 2–3 hours or add scavengers (e.g., TIS, water) to stabilize reactive intermediates. For N-terminal Asn(Trt), ensure resin swelling and adequate reagent penetration . Post-cleavage, purify via RP-HPLC to isolate the fully deprotected peptide.

Q. How can coupling efficiency be optimized for sequences containing multiple D-amino acids?

  • Methodological Answer :
  • Use pre-activation strategies : Pre-form the amino acid active ester (e.g., pentafluorophenyl ester) to reduce exposure to basic conditions .
  • Increase coupling iterations (2–3 cycles) with fresh reagents for sterically hindered residues .

Q. How are dehydration side reactions managed during Asn activation?

  • Methodological Answer : The Trt group on Asn suppresses dehydration by sterically hindering the formation of succinimide intermediates. Avoid carbodiimide-based activation (e.g., DIC) without additives like OxymaPure, which reduce side reactions .

Q. What strategies improve solubility of Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in SPPS solvents?

  • Methodological Answer :
  • Use NMP or DMF as primary solvents, as Trt-protected Asn derivatives exhibit better solubility than unprotected analogs .
  • Add chaotropic agents (e.g., 0.1 M HOBt) to disrupt aggregation in hydrophobic sequences .

Q. How are sequence-dependent aggregation challenges addressed during synthesis?

  • Methodological Answer :
  • Incorporate pseudo-proline dipeptides or backbone amide-protected residues to disrupt β-sheet formation.
  • Use elevated temperatures (40–50°C) during coupling to enhance resin accessibility .

Q. What orthogonal protection strategies enable post-synthetic modifications of this compound?

  • Methodological Answer :
    Pair Trt with acid-labile groups (e.g., Boc) or photolabile protections (e.g., NVOC) for selective deprotection. For example, the Trt group can be retained during Fmoc removal, allowing subsequent modification of other residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.